5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, a methoxy group, and a branched alkyl chain attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group, followed by reduction to form 2-methoxy-5-nitroaniline.
Chlorination: The nitro group is then replaced with a chloro group using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Alkylation: The final step involves the alkylation of the amine group with 3-methyl-2-butanone in the presence of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to yield this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, forming 2-methoxy-N-(3-methylbutan-2-yl)aniline.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base
Major Products
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.
Reduction: Formation of 2-methoxy-N-(3-methylbutan-2-yl)aniline.
Substitution: Formation of various substituted aniline derivatives
Scientific Research Applications
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Biological Studies: It is employed in studies investigating the interaction of aniline derivatives with biological systems.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-methyl-N-(1-hydroxy-3-methylbutan-3-yl)aniline
- 4-chloro-2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
- 2-methoxy-N-(1-methylcyclohexyl)pyridin-3-amine
Uniqueness
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the methoxy group can influence its electronic properties and binding interactions .
Properties
Molecular Formula |
C12H18ClNO |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C12H18ClNO/c1-8(2)9(3)14-11-7-10(13)5-6-12(11)15-4/h5-9,14H,1-4H3 |
InChI Key |
LGBSPFFHUHGSBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.